molecular formula C13H16ClNO B102386 1-[Chloro(phenyl)acetyl]piperidine CAS No. 18504-70-6

1-[Chloro(phenyl)acetyl]piperidine

Cat. No. B102386
CAS RN: 18504-70-6
M. Wt: 237.72 g/mol
InChI Key: ACZICANKVRIYSF-UHFFFAOYSA-N
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Description

1-[Chloro(phenyl)acetyl]piperidine is a heterocyclic organic compound with the molecular formula C13H16ClNO . It has a molecular weight of 237.725240 g/mol . The IUPAC name for this compound is (2R)-2-chloro-2-phenyl-1-piperidin-1-ylethanone .


Molecular Structure Analysis

The molecular structure of 1-[Chloro(phenyl)acetyl]piperidine includes a piperidine ring attached to a phenyl group through an acetyl linkage . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidine, a key component of 1-[Chloro(phenyl)acetyl]piperidine, is known to convert ketones to enamines . This involves the formation of an enol intermediate that reacts with the aldehyde, leading to an aldol that undergoes subsequent base-induced elimination .


Physical And Chemical Properties Analysis

1-[Chloro(phenyl)acetyl]piperidine has a boiling point of 378.7ºC at 760mmHg, a flash point of 182.8ºC, and a density of 1.179g/cm³ .

Scientific Research Applications

Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Antimalarial Activity

Piperidine derivatives have shown potential in the field of antimalarial activity . For instance, 1,4-disubstituted piperidine derivatives have been synthesized and evaluated against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum .

Anticancer Activity

Piperidine derivatives are being utilized in different ways as anticancer agents . The specific mechanisms of action and effectiveness can vary depending on the specific derivative and the type of cancer.

Antiviral Activity

Piperidine derivatives also have potential applications as antiviral agents . They could be used in the treatment of various viral infections.

Antimicrobial and Antifungal Activity

Piperidine derivatives have shown antimicrobial and antifungal activities . They could be used in the treatment of various bacterial and fungal infections.

Analgesic and Anti-inflammatory Activity

Piperidine derivatives have been utilized as analgesic and anti-inflammatory agents . They could potentially be used in the treatment of pain and inflammation.

Anti-Alzheimer Activity

Piperidine derivatives have potential applications in the treatment of Alzheimer’s disease . They could potentially be used to slow the progression of this disease.

Antipsychotic Activity

Piperidine derivatives have been utilized as antipsychotic agents . They could potentially be used in the treatment of various psychiatric disorders.

Future Directions

Piperidine derivatives, including 1-[Chloro(phenyl)acetyl]piperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-chloro-2-phenyl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZICANKVRIYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407117
Record name 1-[chloro(phenyl)acetyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18504-70-6
Record name 1-[chloro(phenyl)acetyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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